molecular formula C22H27BrN4O B1673002 JNJ-19567470 CAS No. 724471-26-5

JNJ-19567470

Cat. No.: B1673002
CAS No.: 724471-26-5
M. Wt: 443.4 g/mol
InChI Key: GGRHUOGLCCJDDN-UHFFFAOYSA-N
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Description

JNJ-19567470 is a selective, non-peptide CRF receptor 1 antagonist. It is a novel target for developing anti-panic drugs that are as effective as benzodiazepines in acute treatment of a panic attack which prevents sodium lactate-induced acute panic-like responses.

Properties

CAS No.

724471-26-5

Molecular Formula

C22H27BrN4O

Molecular Weight

443.4 g/mol

IUPAC Name

[1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]methanol

InChI

InChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3

InChI Key

GGRHUOGLCCJDDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-19567470;  JNJ 19567470;  JNJ19567470.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium borohydride (2.61 g) in tetrahydrofuran (60 mL) was added a solution of 1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylic acid ethyl ester (6.0 g) in a mixture of tetrahydrofuran (60 mL) and methanol (3 mL) dropwise over 10 minutes under ice-cooling. The reaction mixture was warmed up to room temperature and stirred for 3 hours. After cooling with an ice-bath, 6 M HCl aqueous solution (30 mL) was added and stirred at room temperature for 1 hour. The solution was made to alkaline (pH=9) with 6 M NaOH aqueous solution, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by a silica gel column chromatography (silica gel: Wako Gel (C200), eluent: hexane/ethyl acetate=1:1) to give {1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl}methanol (4.6 g).
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylic acid ethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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